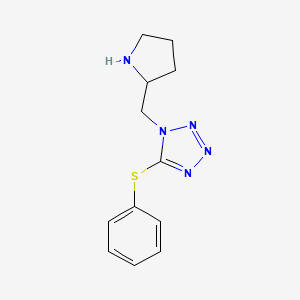
5-(phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C12H15N5S and its molecular weight is 261.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(Phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole is a compound with significant potential in medicinal chemistry. Its molecular formula is C12H15N5S, and it has a molecular weight of 261.35 g/mol. This tetrazole derivative exhibits various biological activities that warrant detailed exploration.
- IUPAC Name : 5-(phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)tetrazole
- CAS Number : 1209594-45-5
- Molecular Structure : The compound features a phenylsulfanyl group and a pyrrolidinylmethyl moiety attached to a tetrazole ring, which is known for its diverse biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent and its interactions with various biological pathways.
Anticancer Properties
Research indicates that compounds similar to 5-(phenylsulfanyl)-1-(pyrrolidin-2-ylmethyl)-1H-tetrazole may disrupt microtubule dynamics and induce apoptosis in cancer cells. For instance, studies on related compounds have shown that they can lead to mitotic arrest and activate c-Jun N-terminal kinase (JNK) pathways, which are critical in regulating cell survival and apoptosis .
The proposed mechanism involves:
- Microtubule Dynamics Disruption : Compounds in this class can interfere with tubulin polymerization, leading to cell cycle arrest.
- JNK Activation : Activation of the JNK pathway contributes to apoptosis in cancer cells by promoting mitochondrial dysfunction and caspase activation .
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with tetrazole derivatives:
Pharmacological Assays
Pharmacological assays have been employed to assess the effects of this compound on cancer cell lines:
- Cell Viability Assays : These assays indicate a dose-dependent inhibition of cell proliferation.
- Flow Cytometry : Used to analyze cell cycle progression and apoptosis induction.
Propriétés
IUPAC Name |
5-phenylsulfanyl-1-(pyrrolidin-2-ylmethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-2-6-11(7-3-1)18-12-14-15-16-17(12)9-10-5-4-8-13-10/h1-3,6-7,10,13H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNZSTUDQBVLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=NN=N2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














